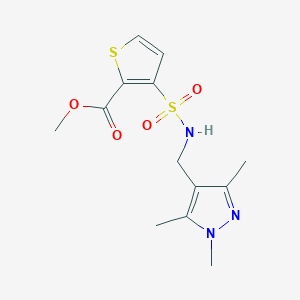

Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC14655115

Molecular Formula: C13H17N3O4S2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3O4S2 |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | methyl 3-[(1,3,5-trimethylpyrazol-4-yl)methylsulfamoyl]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H17N3O4S2/c1-8-10(9(2)16(3)15-8)7-14-22(18,19)11-5-6-21-12(11)13(17)20-4/h5-6,14H,7H2,1-4H3 |

| Standard InChI Key | MVFNITKRCNUFBT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C)C)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Introduction

Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that combines elements of pyrazole and thiophene rings with a sulfamoyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and structural properties.

Synthesis Methods

The synthesis of Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate likely involves multiple steps, starting with the preparation of the pyrazole and thiophene components. A general approach might include:

-

Preparation of Pyrazole Component: Synthesis of 1,3,5-trimethyl-1H-pyrazole, which can be achieved through condensation reactions involving hydrazine derivatives.

-

Preparation of Thiophene Component: Synthesis of methyl 3-sulfamoylthiophene-2-carboxylate, which can be achieved through sulfamoylation reactions.

-

Coupling Reaction: The pyrazole and thiophene components are coupled via a sulfamoyl linkage, potentially using aminomethylation reactions.

Potential Applications

Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate may have applications in:

-

Pharmaceuticals: Due to its structural complexity, it could exhibit biological activities such as enzyme inhibition or receptor modulation.

-

Materials Science: Its unique structure might contribute to novel optical or electrical properties.

Research Findings

While specific research findings on Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate are not available in the provided sources, compounds with similar structures have shown promise in various biological and material science applications. Further research is needed to fully explore its potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume